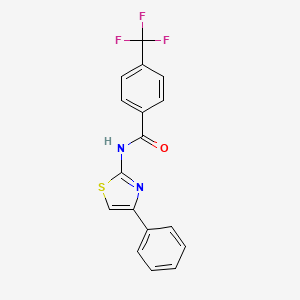
N-Boc-threonine-t-butylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-threonine-t-butylester is a derivative of the amino acid threonine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in peptide synthesis and organic chemistry as a protected form of threonine, allowing for selective reactions to occur without interference from the amino or carboxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-threonine-t-butylester can be synthesized through a multi-step process:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected threonine.
Esterification of the Carboxyl Group: The carboxyl group of the Boc-protected threonine is esterified by reacting it with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Boc-threonine-t-butylester undergoes several types of chemical reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents. The tert-butyl ester can be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: The hydroxyl group of threonine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, sodium hydroxide, potassium hydroxide.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Deprotection: Threonine.
Substitution: Various substituted threonine derivatives.
Oxidation: Threonine aldehyde or ketone.
Reduction: Threonine methyl derivative.
科学的研究の応用
N-Boc-threonine-t-butylester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: It is used in the development of novel materials with specific properties, such as hydrogels and polymers.
作用機序
The mechanism of action of N-Boc-threonine-t-butylester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. This allows for selective reactions to occur at other functional groups without interference. The deprotection of the Boc group and tert-butyl ester can be achieved under specific conditions, revealing the free amino and carboxyl groups for further reactions.
類似化合物との比較
N-Boc-threonine-t-butylester can be compared with other protected amino acid derivatives:
N-Boc-alanine-t-butylester: Similar in structure but derived from alanine instead of threonine.
N-Boc-serine-t-butylester: Similar in structure but derived from serine, with a hydroxyl group on the side chain.
N-Boc-valine-t-butylester: Similar in structure but derived from valine, with a branched alkyl side chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a Boc-protected amino group, allowing for versatile reactions and applications in peptide synthesis and organic chemistry.
特性
分子式 |
C13H25NO5 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
tert-butyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m1/s1 |
InChIキー |
KALBFNCSAOSDPJ-BDAKNGLRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)

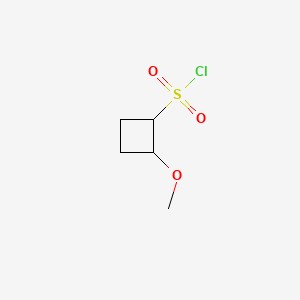
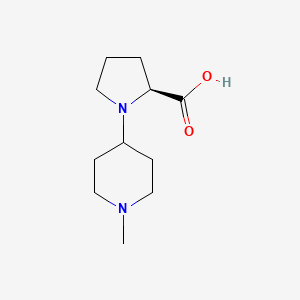
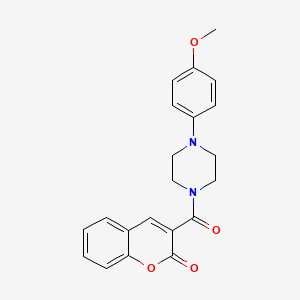
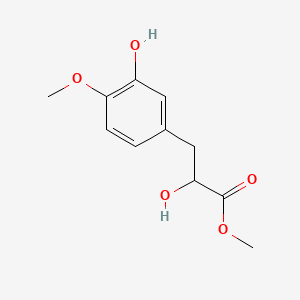

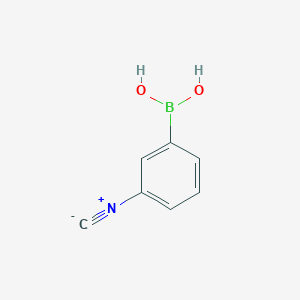
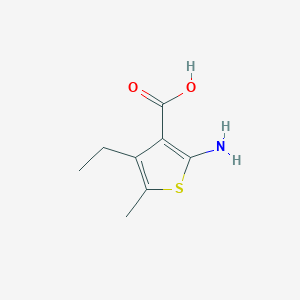
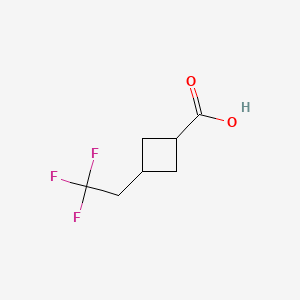
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
